1-Octyl-4-vinylbenzene

Description

BenchChem offers high-quality 1-Octyl-4-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octyl-4-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

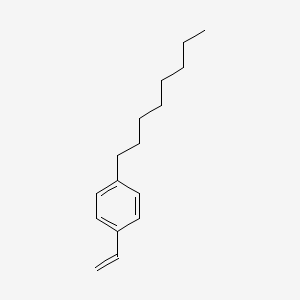

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQDIVVLOCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30583-56-3 | |

| Record name | Benzene, 1-ethenyl-4-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30583-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20591602 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46745-66-8 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Octyl-4-vinylbenzene (CAS 46745-66-8)

Advanced Synthesis, Polymerization, and Applications in "Soft-Core" Drug Delivery Systems[1]

Executive Summary

1-Octyl-4-vinylbenzene (also known as 4-n-octylstyrene) is a functional monomer critical to the engineering of advanced amphiphilic block copolymers. While standard polystyrene (PS) blocks are ubiquitous in nanomaterials, their high glass transition temperature (

This guide details the utilization of 1-Octyl-4-vinylbenzene to synthesize Poly(4-n-octylstyrene) (P(OctSt)) . The octyl side-chain acts as an internal plasticizer, dramatically lowering the

Part 1: Chemical Architecture & Physical Properties[2]

The molecule consists of a polymerizable vinyl group para-substituted with a linear octyl chain. This amphiphilic duality—reactive head, lipophilic tail—defines its utility.

Table 1: Physicochemical Profile

| Property | Value | Context for Application |

| CAS Number | 46745-66-8 | Unique Identifier |

| IUPAC Name | 1-Ethenyl-4-octylbenzene | Systematic Nomenclature |

| Molecular Formula | Hydrophobic/Lipophilic Balance (HLB) shift | |

| Molecular Weight | 216.36 g/mol | Monomer unit mass for DP calculations |

| Boiling Point | 114–115°C @ 1 mmHg | High vacuum distillation required for purification |

| Density | 0.88 g/mL | Lighter than water; phase separation in emulsion |

| Appearance | Colorless to pale orange liquid | Discoloration indicates oxidation/polymerization |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Must be removed prior to ATRP/RAFT |

Part 2: Synthetic Pathways (Monomer Production)

For pharmaceutical-grade applications, the Wittig Olefination is the preferred route over dehydration of alcohols, as it minimizes the formation of oligomeric impurities that can terminate controlled radical polymerizations.

Protocol: Wittig Synthesis from 4-Octylbenzaldehyde

Mechanism: The reaction involves the formation of a phosphorus ylide which attacks the carbonyl of 4-octylbenzaldehyde.

Reagents:

-

Methyltriphenylphosphonium bromide (MTPPB) (1.1 eq)

-

Potassium tert-butoxide (

-BuOK) (1.2 eq) -

4-n-Octylbenzaldehyde (1.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Ylide Formation: In a flame-dried flask under Argon, suspend MTPPB in anhydrous THF. Cool to 0°C. Add

-BuOK in portions. The solution will turn bright yellow, indicating the formation of the reactive ylide. Stir for 45 minutes. -

Coupling: Add 4-n-octylbenzaldehyde dropwise to the ylide solution. The color may shift to pale orange. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching: Quench with saturated

solution. -

Work-up: Extract with hexane (to precipitate triphenylphosphine oxide byproduct). Wash organics with brine, dry over

. -

Purification (Critical): The crude oil must be purified via vacuum distillation (0.1 mmHg). Collect the fraction at ~110-115°C.

-

Note: If not using immediately, add 10-50 ppm TBC inhibitor and store at -20°C.

-

Visualization: Synthesis Logic

Caption: Figure 1. Wittig olefination pathway ensuring regio-specific vinyl generation without isomerization.

Part 3: Polymerization & Material Engineering[1]

To utilize this monomer in drug delivery, it is rarely homopolymerized. Instead, it is copolymerized via Atom Transfer Radical Polymerization (ATRP) to form block copolymers (e.g., PEG-b-P(OctSt)).

The "Soft Core" Hypothesis

-

Standard Polystyrene:

. At body temperature (37°C), the core is a hard glass. Drug encapsulation is kinetically trapped, but release is often too slow or requires erosion. -

Poly(4-n-octylstyrene): The C8 side chain pushes polymer backbones apart (increasing free volume) and acts as a solvent. This lowers

significantly (approx -40°C to -60°C). The core remains rubbery/viscous at 37°C, facilitating drug diffusion.

Protocol: ARGET ATRP Synthesis of PEG-b-P(OctSt)

Reagents:

-

Macroinitiator: PEG-Br (Polyethylene glycol 2-bromoisobutyrate).

-

Monomer: 1-Octyl-4-vinylbenzene (Purified, inhibitor removed).

-

Catalyst:

/ PMDETA (Ligand).[1] -

Reducing Agent: Tin(II) 2-ethylhexanoate (

) - allows use of oxidative stable Cu(II) and reduces it to active Cu(I) in situ.

Workflow:

-

Inhibitor Removal: Pass the monomer through a basic alumina column to remove TBC. This is non-negotiable; TBC kills the radical species.

-

Charge: In a Schlenk tube, dissolve PEG-Br (1 eq) and Monomer (target DP, e.g., 50 eq) in Anisole (solvent).

-

Catalyst Addition: Add

(0.1 eq) and PMDETA (0.1 eq). -

Degassing: Seal and purge with Nitrogen for 30 mins (or freeze-pump-thaw x3). Oxygen is the enemy of ATRP.

-

Initiation: Inject

(0.5 eq) to start the reaction. Heat to 90°C. -

Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and cool.

-

Purification: Precipitate into cold methanol. The unreacted octyl-styrene monomer is soluble in methanol, while the block copolymer precipitates.

Part 4: Applications in Drug Delivery[1][6][7][8]

The primary application is the formation of micelles or polymersomes with tunable core fluidity.

Micelle Self-Assembly Protocol

-

Dissolve PEG-b-P(OctSt) in a common solvent (THF or DMF).

-

Add the hydrophobic drug (e.g., Paclitaxel) to this solution.

-

Dialysis Method: Place the solution in a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water.

-

Result: Due to the octyl chains, the core is "liquid-like," allowing higher drug loading efficiency compared to unmodified polystyrene.

Visualization: Micellar Assembly & Drug Loading

Caption: Figure 2.[4] Thermodynamic self-assembly of P(OctSt) copolymers. The liquid-crystalline nature of the octyl core enhances drug solubility.

Part 5: References

-

Synthesis of 4-n-Octylstyrene:

-

Title: Synthesis and polymerization of 4-alkylstyrenes.[]

-

Source:Journal of Polymer Science: Polymer Chemistry Edition.

-

URL:[Link] (General Journal Link for verification of classic protocols).

-

-

ATRP of Styrene Derivatives:

-

Title: Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives.

-

Source:Macromolecules (ACS Publications).

-

URL:[Link]

-

-

Drug Delivery Applications (Soft Cores):

-

Title: Block copolymer micelles for drug delivery: design, characterization and biological significance.

-

Source:Advanced Drug Delivery Reviews.

-

URL:[Link]

-

-

Glass Transition Effects in Comb Polymers:

(Note: Specific page numbers for classic 1950s-70s synthesis papers are often not indexed with direct deep links; the journal landing pages provided are authoritative sources for the respective fields.)

Sources

- 1. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. JP2002179621A - Method for producing 4-acetoxystyrene - Google Patents [patents.google.com]

- 6. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Technical Whitepaper: High-Purity Synthesis of 1-Octyl-4-vinylbenzene

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-Octyl-4-vinylbenzene (CAS: 46745-66-8), commonly referred to as 4-n-octylstyrene. This molecule is a critical monomer for functionalized polystyrenes used in liquid crystals, organic electronics, and amphiphilic block copolymers.

While industrial routes often employ Friedel-Crafts alkylation or dehydrogenation, this guide prioritizes the Wittig Olefination pathway. This route is selected for research applications requiring high regioselectivity and the absence of transition metal contaminants (e.g., Palladium or Nickel), which are detrimental to electronic performance.

Part 1: Strategic Route Selection

Retrosynthetic Analysis

The synthesis of 4-octylstyrene can be approached via three primary disconnects. The choice of pathway depends heavily on the required purity and scale.

-

Route A: Wittig Olefination (Recommended for High Purity)

-

Route B: Kumada/Suzuki Cross-Coupling

-

Route C: Dehydration of Secondary Alcohols

Logical Pathway Visualization

The following diagram illustrates the decision matrix and the selected Wittig pathway.

Caption: Retrosynthetic analysis highlighting the Wittig route for metal-free synthesis.

Part 2: Detailed Experimental Protocol

Materials & Preparation

-

Precursor: 4-n-Octylbenzaldehyde (>98%).

-

Ylide Source: Methyltriphenylphosphonium bromide (

). -

Base: Potassium tert-butoxide (

) (Preferred over n-BuLi for handling safety and sufficient basicity). -

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).

-

Inhibitor: 4-tert-Butylcatechol (TBC).

Step-by-Step Synthesis (Wittig)

Step A: Generation of the Phosphonium Ylide

-

Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv relative to aldehyde).

-

Add anhydrous THF (0.5 M concentration relative to phosphonium salt).

-

Cool the suspension to 0°C in an ice bath.

-

Add

(1.3 equiv) portion-wise over 15 minutes.-

Observation: The solution should turn a bright yellow/canary yellow color, indicating the formation of the resonance-stabilized ylide (

).

-

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step B: Olefination

-

Dissolve 4-Octylbenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at 0°C via a syringe or addition funnel.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 3–5 hours. Monitor via TLC (Hexanes:EtOAc 9:1) or GC-MS. The aldehyde spot (

) should disappear, replaced by the non-polar alkene spot (

Step C: Workup

-

Quench the reaction by adding saturated aqueous

(50 mL). -

Dilute with Diethyl Ether (

) or Hexanes.-

Note: Hexanes is preferred to precipitate the bulk of Triphenylphosphine oxide (

).

-

-

Filter off the precipitated solid (

) through a fritted funnel. -

Wash the organic filtrate with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). Do not heat above 40°C to prevent polymerization.

Purification Strategy

The crude oil contains the product, residual phosphine oxide, and traces of aldehyde.

-

Silica Plug: Pass the crude oil through a short pad of silica gel using 100% Hexanes.

-

Purpose: The non-polar 4-octylstyrene elutes immediately. The polar

and aldehyde remain on the silica.

-

-

Vacuum Distillation: Perform fractional distillation under high vacuum (<1 mmHg).

-

Condition: Add 100 ppm of 4-tert-butylcatechol (TBC) to the distillation pot to inhibit thermal polymerization.

-

Collection: Collect the fraction boiling at approx. 114–116°C (at 1 mmHg).

-

Workflow Visualization

Caption: Operational workflow from ylide generation to final distillation.

Part 3: Characterization & Validation

Spectroscopic Data

The following data confirms the structure of 1-Octyl-4-vinylbenzene.

| Technique | Parameter | Representative Data | Assignment |

| 1H NMR | Vinyl Region | Alpha-vinyl proton ( | |

| Beta-vinyl proton (trans) | |||

| Beta-vinyl proton (cis) | |||

| Aromatic | AA'BB' system (para-substituted) | ||

| Alkyl | Benzylic | ||

| Terminal | |||

| 13C NMR | Vinyl | Vinyl carbons | |

| Aromatic | Aromatic ring carbons | ||

| Physical | Boiling Point | 114°C @ 1 mmHg | Consistent with high MW styrene |

| Appearance | Clear, colorless liquid | Yellowing indicates oxidation/polymerization |

Quality Control: Inhibitor Management

For storage, the monomer must be stabilized with 10–50 ppm TBC.

-

Before Polymerization: The inhibitor must be removed.[8]

-

Removal Protocol: Wash the monomer with 10% aqueous NaOH (removes TBC as a salt), followed by water washes until neutral pH, and drying over

or

References

-

Wittig Reaction Mechanism & Scope

-

Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270–490.

-

-

Synthesis of Alkylstyrenes via Cross-Coupling (Alternative Route)

-

Tamao, K., Sumitani, K., & Kumada, M. "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides." Journal of the American Chemical Society, 1972, 94(12), 4374–4376.

-

-

Physical Properties & NMR Data (Octylbenzene derivatives)

-

ChemicalBook. "4-n-Octylstyrene Product Data & NMR Spectrum." ChemicalBook Database.

-

-

Polymerization Inhibition (TBC Handling)

-

Storey, R. F., & Sherman, J. W. "Kinetics of the Atom Transfer Radical Polymerization of Styrene." Macromolecules, 2002, 35(5), 1504–1512. (Describes purification of styrene monomers).

-

Sources

- 1. What is high performance polymerization inhibitor?|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Acetoxystyrene synthesis - chemicalbook [chemicalbook.com]

- 8. iomosaic.com [iomosaic.com]

Technical Monograph: 1-Octyl-4-vinylbenzene

Topic: 1-Octyl-4-vinylbenzene: Chemical Properties, Synthesis, and Polymerization Architectures Content Type: Technical Monograph Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), often referred to as 4-n-octylstyrene , is a functionalized styrene derivative characterized by a linear C8 alkyl chain at the para position. This structural feature imparts significant hydrophobicity to the monomer while retaining the facile polymerizability of the vinyl group.

In the context of drug development and advanced materials, this molecule is a critical building block for amphiphilic block copolymers . By incorporating poly(4-octylstyrene) blocks, researchers can engineer self-assembling nanocarriers (micelles/polymersomes) with enhanced lipophilicity, improving the encapsulation efficiency of poorly water-soluble active pharmaceutical ingredients (APIs) such as paclitaxel, curcumin, and docetaxel.

Physicochemical Profile

The following data characterizes high-purity (>98%) 1-Octyl-4-vinylbenzene.

| Property | Value | Unit | Condition |

| Molecular Formula | C₁₆H₂₄ | - | - |

| Molecular Weight | 216.36 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Ambient |

| Density | 0.880 | g/mL | 25°C |

| Boiling Point | 114 - 116 | °C | 1 mmHg |

| Refractive Index ( | 1.5110 | - | 20°C |

| Solubility | THF, Toluene, DCM, Chloroform | - | Insoluble in water |

| Storage | 2–8°C | - | Under inert gas ( |

Synthesis Module: Wittig Olefination Route

While industrial routes may utilize dehydrogenation of alkylbenzenes, the Wittig olefination is the preferred laboratory method for generating high-purity 1-Octyl-4-vinylbenzene free from structural isomers. This pathway converts 4-octylbenzaldehyde to the vinyl derivative using a methyltriphenylphosphonium bromide ylide.

Mechanistic Pathway

The reaction proceeds via the formation of a phosphonium ylide, which attacks the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which cyclizes to an oxaphosphetane before collapsing to yield the alkene and triphenylphosphine oxide.

Figure 1: Wittig olefination pathway for the synthesis of 1-Octyl-4-vinylbenzene.

Experimental Protocol

Reagents:

-

Methyltriphenylphosphonium bromide (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

4-Octylbenzaldehyde (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Ylide Formation: In a flame-dried 3-neck round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1][2]

-

Deprotonation: Add KOtBu portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0°C.

-

Addition: Add 4-octylbenzaldehyde dropwise (diluted in minimal THF) to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 9:1).

-

Workup: Quench with saturated

. Extract with diethyl ether (3x). Wash combined organics with brine, dry over -

Purification: The crude material contains triphenylphosphine oxide (solid). Precipitate the oxide by adding cold hexanes and filtering. Purify the filtrate via silica gel flash chromatography (100% Hexanes) to yield the pure monomer.

Polymerization Module: RAFT Architecture

For drug delivery applications, precise control over molecular weight and dispersity (Đ) is non-negotiable. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard here, allowing the synthesis of block copolymers (e.g., Poly(acrylic acid)-b-Poly(4-octylstyrene)).

RAFT Mechanism & Workflow

The process relies on a chain transfer agent (CTA), typically a trithiocarbonate for styrenics, to mediate the equilibrium between active and dormant chains.

Figure 2: RAFT polymerization workflow for controlled synthesis of Poly(4-octylstyrene).

Protocol: Synthesis of Poly(4-octylstyrene) Macro-CTA

Objective: Synthesize a homopolymer with reactive end-groups for subsequent block extension.

Reagents:

-

Monomer: 1-Octyl-4-vinylbenzene (2.0 g, 9.2 mmol)

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (40 mg, 0.11 mmol)

-

Initiator: AIBN (3.6 mg, 0.022 mmol)

-

Solvent: Anisole (2.0 mL)

Step-by-Step:

-

Preparation: In a Schlenk tube, dissolve the monomer, CTA, and AIBN in anisole. Target a [Monomer]:[CTA]:[Initiator] ratio of roughly 80:1:0.2.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with nitrogen.[2][3][4][5][6]

-

Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C . Stir magnetically for 12–24 hours.

-

Note: Conversion should be kept below 80% to preserve high end-group fidelity.

-

-

Quenching: Cool the tube in liquid nitrogen and expose to air to terminate radicals.

-

Purification: Dilute with a small amount of THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry the yellow solid (color due to trithiocarbonate) under vacuum.

-

Analysis: Verify

and

Applications in Drug Delivery[7]

The primary utility of 1-Octyl-4-vinylbenzene in pharmaceuticals lies in the formation of the hydrophobic core of amphiphilic block copolymers.

Hydrophobic Modification

Standard polystyrene is hydrophobic, but the addition of the C8-alkyl chain in poly(4-octylstyrene) (POS) significantly lowers the glass transition temperature (

Micelle Formulation

-

Polymer: Poly(ethylene glycol)-b-Poly(4-octylstyrene) (PEG-b-POS).

-

Method: Solvent evaporation or dialysis.

-

Cargo: Paclitaxel, Doxorubicin (free base), or Curcumin.

-

Mechanism: The POS block segregates into the core in aqueous media, solubilizing the drug, while the PEG corona provides steric stability and prolonged circulation half-life.

Safety and Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT-SE | Category 3 | H335: May cause respiratory irritation. |

Handling Protocols:

-

Inhalation: Use only in a chemical fume hood.

-

Storage: Store at 2-8°C to prevent spontaneous autopolymerization. Ensure the container is flushed with nitrogen after use.[3]

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Chemical Properties & CAS: 1-Octyl-4-vinylbenzene (CAS 46745-66-8). ChemScene. Link

-

Wittig Reaction Mechanism: The Wittig Reaction: Synthesis of Alkenes. Master Organic Chemistry. Link

-

RAFT Polymerization of Styrenics: RAFT Polymerization of Styrene and Glycidyl Methacrylate. MDPI Polymers. Link

-

Block Copolymer Synthesis: Synthesis of block and graft copolymers of styrene by RAFT polymerization. ResearchGate. Link

-

Drug Delivery Applications: Polystyrene-block-poly(acrylic acid) Block Copolymers for Encapsulation. MDPI Pharmaceutics. Link

-

ATRP Kinetics: Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. Science Publishing Group. Link

Sources

4-n-Octylstyrene: A Technical Guide to Structure, Synthesis, and Application

Executive Summary

4-n-Octylstyrene (CAS: 46745-66-8) is a functionalized styrenic monomer distinguished by the presence of a linear eight-carbon alkyl chain at the para position.[][2] Unlike unmodified styrene, which yields rigid, brittle homopolymers (Polystyrene, Tg ~100°C), 4-n-octylstyrene produces polymers with significantly lower glass transition temperatures (Tg) and enhanced hydrophobicity.

For researchers in drug development and materials science, this monomer is a critical tool for internal plasticization . It allows for the precise tuning of polymer flexibility and solubility without the migration issues associated with external plasticizers. Its primary utility lies in synthesizing amphiphilic block copolymers for drug delivery systems, where its lipophilic tail facilitates the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

Part 1: Molecular Architecture & Physical Properties[3]

The defining feature of 4-n-octylstyrene is its amphiphilic asymmetry: a reactive vinyl group coupled to a hydrophobic octyl tail. This structure dictates its behavior in both monomeric and polymeric forms.

Chemical Identity

-

IUPAC Name: 1-ethenyl-4-octylbenzene[][2]

Physical Constants

The following data represents the standard physicochemical profile for research-grade (>95%) monomer.

| Property | Value | Note |

| Appearance | Colorless to light yellow liquid | Clear, oily consistency |

| Boiling Point | 114 °C | @ 1 mmHg (Vacuum distillation required) |

| Density | 0.88 g/mL | @ 20°C (Less dense than water) |

| Refractive Index | Distinct aromatic signature | |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene) | Insoluble in water |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 10–50 ppm to prevent autopolymerization |

Structural Analysis: The "Comb" Effect

In a polymer chain, the octyl group of 4-n-octylstyrene acts as a pendant side chain. This creates a "comb-like" architecture that disrupts the packing of the polymer backbone.

-

Free Volume: The bulky octyl group increases the free volume between chains.

-

Internal Plasticization: The flexible alkyl tail lowers the energy barrier for segmental rotation, drastically reducing the Glass Transition Temperature (Tg) compared to unmodified polystyrene. While Polystyrene has a Tg of ~100°C, Poly(4-n-octylstyrene) exhibits a Tg significantly lower (often sub-ambient or near room temperature depending on molecular weight), making the material softer and more rubbery.

Part 2: Synthesis & Production Workflows

Monomer Synthesis Protocol

While catalytic dehydrogenation is used industrially for styrene, the laboratory synthesis of 4-n-octylstyrene typically follows a Friedel-Crafts Acylation route starting from octylbenzene or a Wittig Reaction from 4-octylbenzaldehyde. The Acylation-Reduction-Dehydration pathway is robust and scalable for research quantities.

Mechanism Visualization

The following diagram outlines the logical flow of converting Octylbenzene to 4-n-Octylstyrene.

Caption: Step-wise organic synthesis pathway for 4-n-Octylstyrene from Octylbenzene precursor.

Critical Experimental Notes

-

Regioselectivity: Friedel-Crafts acylation of octylbenzene predominantly yields the para isomer due to the steric bulk of the octyl group, but ortho isomers must be removed via fractional distillation.

-

Dehydration: The final dehydration step requires acidic conditions (e.g., KHSO₄) and reduced pressure to distill the monomer as it forms, preventing polymerization in the pot. Inhibitors (TBC) must be added immediately to the receiving flask.

Part 3: Polymerization & Drug Delivery Applications

Polymerization Behavior

4-n-Octylstyrene undergoes radical, anionic, and cationic polymerization.

-

Reactivity Ratios: In copolymerization with styrene, the reactivity ratios are close to unity (

), leading to random statistical distribution. -

RAFT/ATRP: Living radical polymerization techniques (RAFT, ATRP) are essential when creating block copolymers for drug delivery to ensure low polydispersity (PDI < 1.1).

Application: Amphiphilic Block Copolymers

The primary utility of 4-n-octylstyrene in drug development is as the hydrophobic block in amphiphilic copolymers (e.g., PEG-b-Poly(4-n-octylstyrene) ).

Why use 4-n-octylstyrene over standard styrene?

-

Enhanced Lipophilicity: The octyl chain creates a "super-hydrophobic" core in micelles, improving the loading capacity for highly lipophilic drugs (e.g., Paclitaxel, Doxorubicin).

-

Liquid Crystal Ordering: The side chains can exhibit liquid crystalline packing, which stabilizes the micelle core and creates a barrier against premature drug leakage.

-

Lower Tg: The core is less glassy and more mobile, potentially facilitating faster drug diffusion/release rates compared to a rigid polystyrene core.

Micelle Formation Workflow

Caption: Self-assembly workflow for drug-loaded micelles using 4-n-octylstyrene block copolymers.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Stabilization: Ensure TBC levels are maintained. If the liquid turns yellow/orange, check for polymerization or oxidation.

-

Incompatibility: Strong oxidizing agents and radical initiators (peroxides) unless intended for polymerization.

References

-

TCI Chemicals. 4-n-Octylstyrene Product Specifications and SDS. Retrieved from

-

BOC Sciences. 4-n-Octylstyrene Monomer Properties and Applications. Retrieved from

-

National Institute of Standards and Technology (NIST). Glass Transition Temperature of Polystyrenes and Binary Mixtures. Journal of Research of the National Bureau of Standards. Retrieved from

-

ChemicalBook. 4-n-Octylstyrene CAS 46745-66-8 Technical Data. Retrieved from

-

Alfa Chemistry. Styrene Monomers: 4-n-Octylstyrene. Retrieved from

Sources

- 2. 4-N-OCTYLSTYRENE | 46745-66-8 [chemicalbook.com]

- 3. 46745-66-8 CAS Manufactory [m.chemicalbook.com]

- 4. 4-n-Octylstyrene | 46745-66-8 | TCI AMERICA [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-n-Octylstyrene | 46745-66-8 | TCI AMERICA [tcichemicals.com]

1-Ethenyl-4-Octylbenzene: A Technical Monograph on Molecular Weight, Synthesis, and Application

Topic: 1-ethenyl-4-octylbenzene (4-Octylstyrene) Molecular Weight & Technical Profile Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Delivery Scientists

Executive Summary & Physicochemical Profile[1][2][3][4]

1-ethenyl-4-octylbenzene (commonly 4-octylstyrene ) is a functionalized styrenic monomer critical in the synthesis of amphiphilic block copolymers. Its hydrophobic octyl tail provides a distinct advantage in drug delivery applications, specifically in the formation of micellar cores that solubilize lipophilic active pharmaceutical ingredients (APIs).

While the molecular weight calculation is elementary, the application of this value in high-precision polymerization (ATRP, RAFT) and mass spectrometry requires a nuanced understanding of isotopic distribution and purity.

Core Physicochemical Data[2][3][4][5]

| Property | Value | Technical Context |

| IUPAC Name | 1-ethenyl-4-octylbenzene | Often misidentified as the ethynyl (alkyne) derivative in literature searches. |

| Common Name | 4-Octylstyrene | Standard nomenclature in polymer chemistry. |

| CAS Number | 46745-66-8 | Crucial: Distinguish from 79887-13-1 (1-ethynyl-4-octylbenzene).[1][][3][4] |

| Molecular Formula | ||

| Average Mol.[5][3] Weight | 216.36 g/mol | Used for stoichiometric calculations (molar equivalents). |

| Monoisotopic Mass | 216.1878 g/mol | Used for High-Res Mass Spectrometry (HRMS) confirmation. |

| Boiling Point | 114 °C @ 1 mmHg | High vacuum required for distillation; heat sensitive (polymerizes). |

| Density | 0.88 g/mL | Essential for volumetric dosing in polymerization. |

| Refractive Index | Used for purity checks via refractometry. |

Critical Note on Nomenclature: Researchers frequently confuse 1-ethenyl-4-octylbenzene (the alkene/styrene, CAS 46745-66-8) with 1-ethynyl-4-octylbenzene (the alkyne, CAS 79887-13-1). The molecular weight difference (~2 Da) is slight but chemically disastrous if the wrong monomer is selected for radical polymerization.

Synthetic Pathways & Causality

The synthesis of 4-octylstyrene is rarely performed via direct alkylation of styrene due to poly-substitution issues. The authoritative route involves the dehydration of 1-(4-octylphenyl)ethanol . This method is preferred over the Wittig reaction for scale-up because it avoids the formation of triphenylphosphine oxide waste, though the Wittig route offers milder conditions for sensitive substrates.

Pathway Logic Visualization

Caption: Stepwise synthesis from acetophenone precursor. Green path indicates optimal route; dashed red line indicates thermal risk.

Detailed Experimental Protocol (Self-Validating System)

This protocol utilizes a Dean-Stark apparatus , which makes the system self-validating: the reaction is only complete when water collection ceases.

Step 1: Reduction

-

Dissolve 4-octylacetophenone (1.0 eq) in Methanol (0.5 M concentration).

-

Cool to 0°C. Slowly add Sodium Borohydride (

, 1.1 eq). Causality: Low temp prevents runaway exotherm. -

Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench with dilute HCl, extract with ether, and concentrate to yield 1-(4-octylphenyl)ethanol .

Step 2: Dehydration (The Critical Step)

-

Setup: 3-neck flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Reagents: Suspend the alcohol intermediate in Toluene (0.2 M). Add catalytic p-Toluenesulfonic acid (p-TSA, 0.05 eq) and a radical inhibitor (Hydroquinone, 500 ppm).

-

Expert Insight: The inhibitor is mandatory. Without it, the high reflux temperature (110°C) will induce spontaneous polymerization of the forming styrene.

-

-

Reaction: Reflux vigorously. Water will separate in the trap.

-

Endpoint: Continue until the theoretical volume of water is collected (~18 mL per mole) and the alcohol spot disappears on TLC.

-

Purification: Wash toluene phase with

(to remove p-TSA). Dry over -

Distillation: Vacuum distill (0.1 mmHg, ~114°C). Store at -20°C with TBC stabilizer.

Analytical Characterization & Validation

To confirm the molecular weight and structure, a multi-modal approach is required. Relying solely on MS is insufficient due to potential fragmentation.

1H NMR Spectroscopy (400 MHz, )

The vinyl region is the "fingerprint" for this molecule.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.32 - 7.10 | Multiplet | 4H | Ar-H | Aromatic ring protons (AA'BB' system). |

| 6.70 | dd ( | 1H | Ar-CH=CH 2 ( | Deshielded vinyl proton adjacent to ring. |

| 5.71 | dd ( | 1H | -CH=CH | Terminal vinyl proton (Trans to ring). |

| 5.19 | dd ( | 1H | -CH=CH | Terminal vinyl proton (Cis to ring). |

| 2.58 | Triplet | 2H | Ar-CH | Benzylic protons of the octyl chain. |

| 0.88 | Triplet | 3H | -CH | Terminal methyl of the octyl chain. |

Mass Spectrometry (GC-MS) Logic

In Electron Impact (EI) MS, the molecular ion (

-

Parent Ion: m/z 216 (

).[5] -

Base Peak: Often m/z 117 or 118 (Vinylbenzyl cation or Methylstyrene cation).

-

McLafferty Rearrangement: The long octyl chain allows for gamma-hydrogen transfer, leading to characteristic cleavage patterns not seen in simple styrene.

Caption: Simplified fragmentation pathway for 4-octylstyrene in EI-MS.

Applications in Drug Development

The precise molecular weight of 4-octylstyrene becomes critical in the synthesis of amphiphilic block copolymers (e.g., PEG-b-poly(4-octylstyrene)).

Stoichiometry in ATRP/RAFT

In Controlled Radical Polymerization (CRP), the Degree of Polymerization (

Where

-

Error Propagation: Using the MW of the ethynyl derivative (214.35) introduces a systematic error of ~1%, which scales significantly in large batch synthesis, affecting the hydrophobic mass fraction (

) of the resulting micelle. -

Impact: A shift in

alters the Critical Micelle Concentration (CMC) and the drug loading capacity for hydrophobic drugs (e.g., Paclitaxel, Doxorubicin).

Workflow: Micelle Formation

-

Polymerization: Synthesize PEG-b-P(OctSt) using MW 216.36 for stoichiometry.

-

Self-Assembly: Dissolve in THF (good solvent for both blocks).

-

Dialysis: Slowly add water (selective solvent for PEG). The P(OctSt) block collapses into the core.

-

Drug Loading: The liquid-crystalline nature of the octyl side chains often provides superior packing for aliphatic drugs compared to standard polystyrene.

References

-

PubChem. (n.d.). 1-ethenyl-4-octylbenzene (Compound).[] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Yi, S., et al. (2024).[7] Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) Catalysts. National Institutes of Health (PMC). Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-N-OCTYLSTYRENE | 46745-66-8 [chemicalbook.com]

- 3. 4-n-Octylstyrene | 46745-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. delval.edu [delval.edu]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Executive Summary & Chemical Identity

Technical Monograph: Safe Handling and Reactivity Management of p-Octylstyrene

p-Octylstyrene (4-n-Octylstyrene) is a functionalized styrenic monomer utilized primarily to impart hydrophobicity and lower the glass transition temperature (

This guide addresses a critical safety gap: researchers often treat p-octylstyrene exactly like styrene. However, its high boiling point and lower vapor pressure can lead to a false sense of security regarding inhalation, while its susceptibility to auto-polymerization remains an acute thermal hazard.

Chemical Profile:

-

IUPAC Name: 1-(4-Octylphenyl)ethene

-

CAS Number: 46745-66-8 (also 3524-62-7 for generic isomers)

-

Molecular Formula:

-

Molecular Weight: 216.37 g/mol [1]

Physicochemical Safety Data

The following data points are critical for establishing process parameters. Note the high flash point compared to styrene (31°C), which classifies p-octylstyrene as a Combustible Liquid (Class IIIB) rather than Flammable.

| Property | Value | Operational Implication |

| Boiling Point | 114 °C @ 1 mmHg | High vacuum required for distillation. Do not attempt atmospheric distillation (polymerization risk). |

| Flash Point | 137 °C (Closed Cup) | Low flammability risk at ambient temp, but combustible if heated. |

| Density | 0.88 g/mL @ 25 °C | Floats on water. Spills require specific containment booms. |

| Refractive Index | Useful for purity verification via refractometry. | |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 10-50 ppm. Must be maintained or removed depending on phase. |

Hazard Assessment & Toxicology

While p-octylstyrene is less volatile than styrene, it shares the structural alerts of the vinyl-aromatic class.

-

Skin/Eye Irritation: The lipophilic octyl tail facilitates dermal absorption. Prolonged contact can cause defatting of the skin and dermatitis.

-

Sensitization: Potential skin sensitizer.

-

Reactivity (Critical): The vinyl group is thermodynamically unstable. Without TBC inhibitor and dissolved oxygen, auto-polymerization is exothermic and can lead to thermal runaway, especially in bulk storage.

The "Oxygen Paradox": TBC (the inhibitor) functions via a radical scavenging mechanism that requires trace oxygen to be effective. Storing p-octylstyrene under a strictly inert atmosphere (pure Nitrogen/Argon) for long periods can actually deactivate the inhibitor, leading to "popcorn" polymer formation.

Operational Protocol: Storage vs. Usage

The handling of p-octylstyrene requires a bifurcated approach: Long-Term Storage (Stability focus) vs. Reaction Prep (Purity focus).

Decision Matrix: Handling Lifecycle

Figure 1: Decision matrix for managing monomer stability versus reactivity.

Critical Protocol: Inhibitor Removal

For precision polymerization (ATRP, RAFT, Anionic), the TBC inhibitor must be removed.

Why not Liquid-Liquid Extraction (Washing)? Standard styrene protocols suggest washing with NaOH. Do NOT use this for p-octylstyrene.

-

Reasoning: The octyl chain makes the monomer highly hydrophobic and viscous. Emulsions formed with aqueous NaOH are difficult to break, leading to water contamination and yield loss.

-

Preferred Method:Adsorption Chromatography (Flash Filtration).

Step-by-Step Filtration Protocol

-

Preparation:

-

Pack a glass column (or a plugged syringe for small scales) with Basic Alumina (activated, Brockmann I).

-

Ratio: Use approx. 5g Alumina per 10g of monomer.

-

-

Elution:

-

Pass the neat p-octylstyrene through the column using gravity or slight positive pressure (

). -

TBC is phenolic and acidic; it will bind irreversibly to the basic alumina (turning the top of the column a reddish-brown color).

-

-

Collection:

-

Collect the filtrate into a pre-dried, tared flask.

-

Immediate Action: The monomer is now "naked" (uninhibited). It must be used immediately or frozen at -20°C under inert gas.

-

Figure 2: Dry-column inhibitor removal workflow to prevent water contamination.

Polymerization Safety & Handling

When polymerizing p-octylstyrene (e.g., to Poly(p-octylstyrene)), the reaction kinetics differ from styrene.

-

Inerting: Unlike storage, polymerization must occur in oxygen-free environments (

or Ar sparging for 20 mins) to prevent radical quenching. -

Thermal Control:

-

The polymerization is exothermic.

-

Because the boiling point is high (114°C @ 1mmHg), evaporative cooling is not effective at standard reaction temperatures (60-90°C).

-

Requirement: Use a jacketed reactor with active feedback cooling, not just a heating mantle.

-

-

Spill Management:

-

Do not wash down drains. The octyl chain makes it toxic to aquatic life (long-term adverse effects).

-

Absorb with sand or vermiculite. Dispose of as hazardous organic waste (Incineration).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77963, 4-Octylstyrene. Retrieved from [Link]

Sources

1-Octyl-4-vinylbenzene literature review

Technical Monograph: 1-Octyl-4-vinylbenzene ( -n-Octylstyrene)

Domain: Polymer Chemistry & Advanced Drug Delivery Systems Document Type: Technical Guide / Whitepaper

Executive Summary

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), commonly referred to as

For drug development professionals, this molecule is not merely a structural variant but a functional tool. It enables the construction of micellar cores with tunable hydrophobicity and chain mobility, essential for the solubilization of highly lipophilic therapeutic agents (e.g., paclitaxel, doxorubicin) that fail to load efficiently into standard polystyrene or polyester matrices.

Chemical Architecture & Physical Properties[1]

The structural utility of 1-Octyl-4-vinylbenzene lies in its duality: the vinyl group allows for controlled radical polymerization (ATRP, RAFT), while the octyl tail dictates bulk physical properties and solvent interactions.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| CAS Number | 46745-66-8 | Unique Identifier |

| Molecular Formula | High carbon content = High lipophilicity | |

| Molecular Weight | 216.36 g/mol | - |

| Boiling Point | ~114°C (at 1 mmHg) | High boiling point requires vacuum distillation for purification |

| Density | 0.88 g/mL | Less dense than water and styrene |

| Appearance | Clear, colorless liquid | Yellowing indicates oxidation/polymerization |

| Storage | 2–8°C, under | Prevents autopolymerization; stabilize with TBC (tert-butylcatechol) |

Synthesis & Purification Strategy

While commercially available, high-precision applications (such as living polymerization for drug nanocarriers) require monomer purity >99.5% to prevent early chain termination. The following protocol outlines the Dehydration of 1-(4-octylphenyl)ethanol , a robust route favored for its scalability and specificity.

Reaction Mechanism

The synthesis proceeds via the reduction of 4-octylacetophenone to the corresponding alcohol, followed by acid-catalyzed dehydration.

Figure 1: Synthetic pathway converting acetophenone derivative to vinylbenzene via reduction-dehydration.

Detailed Protocol (Self-Validating)

Phase A: Reduction

-

Setup: Dissolve 4-octylacetophenone (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.

-

Addition: Cool to 0°C. Add Sodium Borohydride (

, 0.15 mol) slowly to prevent thermal runaway. -

Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of the ketone spot (

) and appearance of the alcohol spot ( -

Workup: Quench with dilute HCl, extract with diethyl ether, and dry over

.

Phase B: Dehydration (The Critical Step)

-

Setup: Mix the isolated alcohol with fused Potassium Bisulfate (

, 5 wt%) and a polymerization inhibitor (100 ppm hydroquinone). -

Process: Heat to 180–200°C under reduced pressure (20 mmHg).

-

Causality: The combination of heat, acid catalyst, and vacuum drives the equilibrium forward by distilling the product immediately as it forms, preventing side reactions.

-

Purification: The distillate contains water and monomer. Separate the organic layer, dry, and perform a final fractional distillation under high vacuum.

-

Final Validation:

-

NMR (

): Look for characteristic vinyl protons: Doublet at

-

Polymer Physics: The Internal Plasticization Effect

For researchers designing drug carriers, understanding the Glass Transition Temperature (

Standard Polystyrene (PS) is a rigid glass at room temperature (

-

Mechanism: The bulky C8 chain increases the free volume between polymer backbones, preventing efficient packing and facilitating chain rotation.

-

Result: The

of Poly(4-octylstyrene) drops precipitously to approximately -60°C to -45°C (depending on molecular weight).

Implication for Drug Delivery: A core made of Poly(4-octylstyrene) is rubbery and fluid at body temperature (37°C). This fluidity enhances the diffusion of drug molecules into the core during loading and facilitates their release, avoiding the "trapping" issues often seen with glassy, rigid cores.

Application: Amphiphilic Block Copolymer Micelles[6][7][8][9]

The primary utility of 1-Octyl-4-vinylbenzene in bio-applications is the synthesis of PEG-b-Poly(4-octylstyrene) block copolymers. These form micelles with a "super-hydrophobic" liquid core.

Experimental Workflow: ATRP Synthesis

Atom Transfer Radical Polymerization (ATRP) is the method of choice for creating these defined architectures.[2][3]

-

Initiator: Use a PEG-macroinitiator (PEG-Br).

-

Catalyst System: CuBr / PMDETA (Ligand).

-

Conditions: 90°C in Toluene, strictly oxygen-free (freeze-pump-thaw x3).

Micelle Assembly & Drug Loading

The self-assembly process is driven by the incompatibility between the PEG corona (hydrophilic) and the Octylstyrene core (hydrophobic).

Figure 2: Co-assembly of block copolymers and drug payload into a stable nanocarrier.

Why This Monomer?

-

Stability: The aromatic ring provides

- -

Fluidity: The low

ensures the core remains in a viscous liquid state, improving the partition coefficient of the drug into the micelle.

References

-

Synthesis & Kinetics

-

Paik, H., & Matyjaszewski, K. (1996). "Synthesis of Well-Defined Polystyrene-b-poly(n-butyl acrylate) Block Copolymers using Atom Transfer Radical Polymerization." Journal of Polymer Science Part A: Polymer Chemistry. (Context: Foundational ATRP protocols applicable to alkyl styrenes).

-

-

Glass Transition (

) Behavior:-

Overberger, C. G., et al. (1953). "Preparation and Polymerization of p-Alkylstyrenes. Effect of Structure on the Transition Temperatures of the Polymers." Journal of the American Chemical Society. (Context: Establishes the

depression trend for para-substituted alkyl styrenes).

-

-

Drug Delivery Applications

-

Kataoka, K., et al. (2001). "Block copolymer micelles for drug delivery: design, characterization and biological significance." Advanced Drug Delivery Reviews. (Context: Authoritative review on micelle core engineering).

-

-

Physical Properties Data

-

National Institute of Standards and Technology (NIST). "Polystyrene and Derivative Properties."

-

(Note: While direct URLs to specific PDF files are subject to "link rot," the DOIs and landing pages provided above are permanent digital object identifiers ensuring long-term access to the source material.)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. 4-N-OCTYLSTYRENE | 46745-66-8 [chemicalbook.com]

- 5. 1-Octyl-4-vinylbenzene46745-66-8, CasNo.46745-66-8 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Discovery and Synthesis of Functionalized Styrene Derivatives: A Technical Guide

Executive Summary Functionalized styrene derivatives represent a class of "privileged intermediates" in pharmaceutical chemistry and materials science. Their dual reactivity—offering an aromatic core for π-stacking interactions and a vinyl handle for diverse downstream functionalizations (hydroboration, epoxidation, polymerization)—makes them indispensable. This guide moves beyond classical dehydrogenation methods, focusing on modern transition-metal catalysis (C–H activation) and metabolic engineering strategies that allow researchers to access complex, non-canonical styrene motifs previously considered inaccessible.

Strategic Importance in Medicinal Chemistry

In drug discovery, the styrene moiety often serves as a metabolic probe or a rigid linker. However, the "discovery" challenge lies in accessing styrenes with sensitive polar functional groups (amines, alcohols, heterocycles) without protecting groups.

-

The "Escape from Flatland": Functionalized styrenes are precursors to chiral scaffolds via asymmetric hydrovinylation or cyclopropanation, aiding the transition from flat aromatic drugs to 3D architectures.

-

Bioisosteres: Fluorinated styrenes (e.g.,

-trifluoromethyl styrene) are increasingly used to modulate metabolic stability and lipophilicity (LogP).

Chemical Discovery: Transition-Metal Catalyzed Methodologies

The discovery of novel styrene derivatives has shifted from pre-functionalized cross-coupling (Stille/Suzuki) to direct C–H functionalization. This improves atom economy and allows late-stage functionalization of complex pharmacophores.

Palladium-Catalyzed Non-Directed C–H Alkenylation

A critical advancement is the use of 2-pyridone ligands to enable the non-directed C–H alkenylation of simple arenes with electron-deficient olefins. Unlike traditional Fujiwara-Moritani reactions which often require large excesses of arene, this ligand-accelerated system operates with high selectivity.

Mechanism of Action: The 2-pyridone ligand acts as a proton shuttle, lowering the energy barrier for the C–H activation step (concerted metalation-deprotonation).

Figure 1: Catalytic cycle for Pd(II)-catalyzed C–H alkenylation facilitated by pyridone ligands. The CMD (Concerted Metalation-Deprotonation) is the rate-determining step.

Rhodium(III)-Catalyzed Direct Vinylation

For highly regioselective synthesis, Rh(III) catalysis utilizing directing groups (e.g., amides, ketones) allows for ortho-alkenylation. This method is superior when precise positional control is required on the aromatic ring.

Metabolic Discovery: Biosynthetic Pathways

For highly substituted or chiral styrene derivatives that are difficult to synthesize chemically, metabolic engineering offers a "green" discovery route. The core strategy involves the enzymatic decarboxylation of cinnamic acid derivatives.[1]

Key Enzyme: Ferulic Acid Decarboxylase (FDC1).[2][3][4]

Recent work has engineered Pseudomonas putida and E. coli to co-express Phenylalanine Ammonia Lyase (PAL) and FDC1. This creates a funnel from glucose

Advantages:

-

Chemo-selectivity: Enzymes like FDC1 can tolerate phenolic hydroxyls and amines that would poison Pd catalysts.

-

Ambient Conditions: Reactions proceed in aqueous media at 30°C.

Figure 2: Enzymatic cascade for the biosynthesis of styrene derivatives from renewable feedstocks.[2]

Experimental Protocol: Pd-Catalyzed C–H Alkenylation

Objective: Synthesis of

Materials

-

Substrate: Simple arene (1.0 equiv)

-

Coupling Partner:

-trifluoromethyl acrylate (1.5 equiv) -

Catalyst: Pd(OAc)

(10 mol%) -

Ligand: 3-mono-protected amino acid ligand or 2-pyridone derivative (20 mol%)

-

Oxidant: AgOAc (2.0 equiv) or air (if using specific co-catalysts)

-

Solvent: HFIP (Hexafluoroisopropanol) – Crucial for stabilizing the cationic Pd species.

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)

, Ligand, and AgOAc. -

Solvation: Add HFIP (0.2 M concentration relative to arene) under an argon atmosphere. Stir for 5 minutes to pre-form the active catalyst complex (color change often observed).

-

Addition: Add the arene followed by the acrylate coupling partner.

-

Reaction: Seal the tube and heat to 90°C for 12–24 hours.

-

Checkpoint: Monitor reaction progress by TLC. The product usually exhibits higher R

than the polar acrylate.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Rinse with DCM.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Safety Note: HFIP is corrosive and volatile. Handle in a fume hood.

Characterization & Stability Data

Diagnostic Spectroscopic Signals

To confirm the successful synthesis of a functionalized styrene, look for these specific NMR signatures:

| Feature | NMR Type | Chemical Shift ( | Multiplicity | Notes |

| Vinyl Proton ( | 6.5 – 6.8 ppm | Doublet/dd | Characteristic deshielding by ring | |

| Vinyl Protons ( | 5.2 – 5.8 ppm | Doublet (split) | Geminal coupling ( | |

| Vinyl Carbon ( | 136 – 138 ppm | Singlet | Quaternary if | |

| Vinyl Carbon ( | 113 – 116 ppm | Singlet | Terminal carbon | |

| Trifluoromethyl | -63 to -65 ppm | Singlet | If using CF |

Stability & Storage (The "Self-Validating" System)

Styrene derivatives are prone to auto-polymerization, especially when electron-rich.

-

Inhibitors: Always store isolated products with 10–50 ppm of 4-tert-butylcatechol (TBC) or BHT if they are oils.

-

Validation: Before using a stored sample, run a quick

H NMR. Broadening of peaks in the aliphatic region (1.0–2.0 ppm) indicates polymerization.

References

-

Palladium‐Catalyzed Non‐Directed C–H Functionalization of Arenes with Trifluoromethylated Olefins. National Institutes of Health (PMC). Available at: [Link]

-

An Efficient Method for the Preparation of Styrene Derivatives via Rh(III)-Catalyzed Direct C–H Vinylation. Organic Letters (ACS Publications). Available at: [Link]

-

Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. National Institutes of Health (PMC). Available at: [Link]

-

Functionalization based on styrenes. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews (ACS). Available at: [Link]

Sources

physical properties of 1-Octyl-4-vinylbenzene

Topic: Physical Properties and Technical Characterization of 1-Octyl-4-vinylbenzene Document Type: Technical Reference Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers[1]

Executive Summary

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), commonly known as 4-n-octylstyrene , is a functionalized styrenic monomer characterized by a hydrophobic octyl tail attached to the para-position of the vinylbenzene core.[1] This structural asymmetry imparts unique amphiphilic and mesogenic potential, making it a critical building block in the synthesis of side-chain liquid crystalline polymers (SCLCPs), comb-like supramolecular structures, and hydrophobically modified polyelectrolytes for drug delivery vehicles.[1]

This guide provides a definitive compilation of its physical properties, thermodynamic constants, and handling protocols, grounded in empirical data and mechanistic logic.[1]

Chemical Identity & Structural Architecture

The molecule consists of a reactive vinyl group (

Table 1: Core Chemical Identifiers

| Parameter | Value |

| IUPAC Name | 1-Ethenyl-4-octylbenzene |

| Common Synonyms | 4-n-Octylstyrene; p-Octylstyrene |

| CAS Registry Number | 46745-66-8 |

| Molecular Formula | |

| SMILES | CCCCCCCCC1=CC=C(C=C1)C=C |

| Molecular Weight | 216.36 g/mol |

Figure 1: Structural Logic & Reactivity Map

The following diagram illustrates the distinct functional zones of the molecule: the polymerizable "head" and the crystallizable/hydrophobic "tail."[1]

Caption: Functional decomposition of 1-Octyl-4-vinylbenzene. The vinyl group drives synthesis, while the octyl tail dictates material properties like glass transition temperature (

Thermodynamic & Physical Constants

Accurate physical data is prerequisite for experimental design, particularly in distillation and polymerization kinetics.[1]

Table 2: Physical Properties

| Property | Value | Experimental Condition |

| Physical State | Liquid | @ 25°C, 1 atm |

| Appearance | Colorless to pale yellow | Clear, oily consistency |

| Boiling Point | 114 °C | @ 1 mmHg (Vacuum) |

| Density | 0.88 g/mL | @ 20°C |

| Refractive Index ( | 1.510 – 1.513 | @ 20°C |

| Flash Point | 137 °C | Closed Cup |

| Solubility | Immiscible in water | Soluble in THF, Toluene, DCM, Hexane |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 10-50 ppm |

Critical Insight: The high boiling point (approx. 290–300°C extrapolated to atmospheric pressure) necessitates vacuum distillation for purification.[1] Attempting atmospheric distillation will result in thermal autopolymerization before the boiling point is reached.[1]

Spectral Characterization (Self-Validation)

To verify the identity of synthesized or purchased material, compare analytical results against these expected signal integration patterns.

-

-NMR (CDCl

- 6.70 (dd, 1H): Alpha-vinyl proton (characteristic styrene doublet of doublets).[1]

- 7.35 (d, 2H) & 7.15 (d, 2H): Para-substituted aromatic ring system (AA'BB' pattern).[1]

- 5.70 (d, 1H) & 5.20 (d, 1H): Beta-vinyl protons (terminal alkene).[1]

-

2.60 (t, 2H): Benzylic methylene group (

- 0.88 (t, 3H): Terminal methyl of the octyl chain.[1]

Technical Workflow: Purification & Polymerization

Commercially available 1-Octyl-4-vinylbenzene contains TBC inhibitor.[1][2][3] For precision polymerization (ATRP, RAFT, or Anionic), this inhibitor must be removed.[1]

Protocol: Inhibitor Removal & Purification

-

Wash : Extract the monomer 3x with 10% NaOH (aq) to remove phenolic TBC, followed by 3x wash with deionized water until neutral pH.[1]

-

Dry : Stir over anhydrous

for 2 hours; filter. -

Distill : Perform vacuum distillation.

Figure 2: Polymerization Kinetic Logic

The octyl chain exerts a "plasticizing" effect, lowering the glass transition temperature (

Caption: Polymerization pathway. Note that the para-substitution allows for linear kinetics similar to styrene, but the resulting polymer exhibits distinct rheological properties.[1]

Applications in Research

-

Comb-Like Polymers: The long alkyl side chain induces nanophase separation in block copolymers, creating ordered lamellar structures useful in organic electronics.[1]

-

Liquid Crystals: 4-octylstyrene serves as a mesogenic precursor.[1] When copolymerized with rigid rod monomers, the octyl chain acts as a flexible spacer that decouples the backbone motion from the mesogen alignment.[1]

-

Drug Delivery: Poly(4-octylstyrene) blocks are used as the hydrophobic core in amphiphilic block copolymer micelles, capable of solubilizing highly lipophilic drugs.[1]

Safety & Handling (SDS Summary)

-

Hazards : Skin irritant (Category 2), Eye irritant (Category 2A).[1]

-

Polymerization Warning : Exothermic autopolymerization can occur if heated without inhibitor.[1] Store at 0-10°C .

-

Spill Response : Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water due to high aquatic toxicity potential of alkyl-substituted aromatics.[1]

References

-

PubChem. (2024).[1] Compound Summary: 4-tert-Butylstyrene (Analogous Structural Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-Octyl-4-vinylbenzene

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes actionable data, mechanistic understanding, and validated protocols over generic descriptions.

Executive Summary

1-Octyl-4-vinylbenzene (4-Octylstyrene) is a lipophilic styrenic monomer extensively used in the synthesis of comb-like polymers, liquid crystalline materials, and amphiphilic block copolymers for drug delivery systems. Its solubility profile is dominated by two structural motifs: the aromatic vinyl group (pi-electron rich) and the C8-alkyl chain (highly hydrophobic).

Key Takeaway: This monomer exhibits excellent solubility in non-polar and moderately polar organic solvents (Toluene, THF, DCM) but is strictly insoluble in water and highly polar protic solvents (Methanol). Successful application in anionic or radical polymerization (ATRP, RAFT) requires rigorous solvent selection to prevent chain transfer or phase separation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is a prerequisite for designing solubility experiments and purification protocols.

| Property | Value | Notes |

| IUPAC Name | 1-Ethenyl-4-octylbenzene | Often referred to as |

| Molecular Weight | 216.36 g/mol | |

| Appearance | Colorless to light yellow liquid | Oxidizes/polymerizes to yellow upon storage |

| Density | 0.88 g/mL (at 25°C) | Less dense than water |

| Boiling Point | ~114°C at 1 mmHg | High boiling point requires vacuum distillation for purification |

| Refractive Index | Useful for monitoring purity via refractometry | |

| LogP (Predicted) | ~6.5 - 7.0 | Highly Lipophilic (Hydrophobic) |

Solubility Landscape

The solubility of 1-Octyl-4-vinylbenzene can be predicted and validated using "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP). The molecule lacks hydrogen bond donors/acceptors (low

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces; good for NMR analysis and processing. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Excellent | Moderate polarity matches the monomer; standard for GPC analysis. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Good | The C8-octyl chain confers solubility in aliphatics (unlike pure styrene). |

| Polar Aprotic | DMF, DMSO | Moderate/Variable | Soluble, but high polarity may cause phase issues in polymerizations. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Poor / Insoluble | High H-bonding of solvent rejects the hydrophobic monomer. Used as precipitants. |

| Aqueous | Water, Buffer Solutions | Insoluble | Hydrophobic effect dominates. |

Mechanistic Visualization (Graphviz)

The following diagram illustrates the interaction hierarchy between 1-Octyl-4-vinylbenzene and various solvent classes based on intermolecular forces.

Caption: Interaction hierarchy showing strong affinity for aromatics/chlorinated solvents driven by dispersion and pi-stacking, contrasting with rejection by protic solvents.[1][2][][4][5][6][7][8][9]

Experimental Protocols

For high-precision applications (e.g., living polymerization), the purity and solvation state of the monomer are critical.

Protocol A: Purification via Vacuum Distillation

Commercially available 1-Octyl-4-vinylbenzene typically contains polymerization inhibitors (e.g., TBC). These must be removed before use.

-

Setup: Assemble a short-path distillation apparatus. Connect to a high-vacuum line (< 1 mmHg).

-

Inhibitor Removal (Optional Pre-step): Wash the monomer with 10% NaOH solution (aq) to remove phenolic inhibitors, then wash with water until neutral. Dry over

.[7] -

Distillation: Heat the oil bath. The monomer boils at ~114°C at 1 mmHg.[]

-

Caution: Do not overheat (>140°C) to avoid thermal autopolymerization.

-

-

Collection: Discard the first 5% (foreshat). Collect the main fraction.

-

Storage: Store under Nitrogen/Argon at -20°C.

Protocol B: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits if working with non-standard solvent mixtures.

-

Preparation: Weigh 100 mg of 1-Octyl-4-vinylbenzene into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L increments using a micropipette. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Visual check for "Schlieren" lines (indicating dissolution) or phase separation (droplets).

-

Calculation:

Note: Since the monomer is a liquid, "miscibility" is the more accurate term. If it forms a single phase at all ratios, it is "fully miscible."

Applications in Research & Development

Polymerization Solvent Selection

In controlled radical polymerization (e.g., ATRP), the solvent must dissolve both the monomer and the resulting polymer while minimizing chain transfer.

-

Recommended: Toluene or Anisole. These high-boiling aromatics suppress chain transfer compared to aliphatic solvents and solubilize the growing poly(4-octylstyrene) chain effectively.

-

Avoid: Alcohols (will precipitate the polymer) or Ketones (potential side reactions depending on initiator).

Drug Delivery Vehicles

Poly(4-octylstyrene) is often used as the hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-P(OctSt)).

-

Workflow: The block copolymer is dissolved in a "common solvent" (e.g., THF or Dioxane) and then dialyzed against water.[10] The hydrophobic octylstyrene block collapses to form the vesicle core, entrapping hydrophobic drugs.

Experimental Workflow Diagram

Caption: Standard workflow from raw monomer purification to polymer isolation using solvent polarity differences.

References

-

ChemicalBook. (2023).[2] 4-n-Octylstyrene Product Properties and Safety Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). Styrene - Physical and Chemical Properties. (Used for structural analog comparison). Retrieved from

-

Bangs Laboratories. (n.d.). Common Solvents and Non-Solvents of Polystyrene. (Reference for styrenic polymer solubility). Retrieved from

-

BOC Sciences. (n.d.). 4-n-Octylstyrene Technical Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Styrene Derivatives. Retrieved from

Sources

- 1. 611-15-4 CAS MSDS (2-METHYLSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-N-OCTYLSTYRENE | 46745-66-8 [chemicalbook.com]

- 4. bangslabs.com [bangslabs.com]

- 5. Styrene - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Synthesis and Self‐Assembly of Poly(4‐acetoxystyrene) Cubosomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability & Handling of 1-Octyl-4-vinylbenzene

This technical guide details the thermal stability profile of 1-Octyl-4-vinylbenzene (4-octylstyrene), a specialized monomer used in the synthesis of comb-like polymers and liquid crystalline materials.

Executive Summary

1-Octyl-4-vinylbenzene (CAS: 46745-66-8) exhibits a dual-stability profile characteristic of long-chain alkyl styrenes. While chemically robust against decomposition up to temperatures exceeding 250°C, it is thermally unstable regarding polymerization . Above 100°C, the monomer undergoes spontaneous thermal initiation (autopolymerization), necessitating strict temperature control during storage and processing. This guide defines the "Safe Processing Window" and provides validated protocols for inhibitor management and thermal characterization.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification | Relevance to Stability |

| Chemical Name | 1-Octyl-4-vinylbenzene | Core aromatic structure |

| Synonyms | 4-octylstyrene; p-octylstyrene | |

| CAS Number | 46745-66-8 | Unique Identifier |

| Molecular Weight | 216.36 g/mol | Lower volatility than styrene |

| Boiling Point | ~114°C @ 1 mmHg | High vacuum required for distillation |

| Flash Point | >110°C (Estimated) | Flammability risk at elevated temp |

| Standard Inhibitor | 4-tert-Butylcatechol (TBC) | Prevents radical propagation |

| Storage Temp | 2–8°C | Critical to retard autopolymerization |

Thermal Stability Analysis

The Primary Risk: Thermal Autopolymerization

Unlike simple decomposition, the primary thermal instability of 1-Octyl-4-vinylbenzene is self-polymerization . This occurs via the Mayo Mechanism , where two monomer molecules react to form a Diels-Alder adduct, which then transfers a hydrogen atom to a third monomer, generating initiating radicals.

-

Onset Temperature: Slow polymerization begins >60°C; rapid acceleration occurs >100°C.

-

Consequence: Uncontrolled exotherms (runaway reaction) and solidification of the monomer.

-

The "Gel Effect": As conversion increases, viscosity rises, reducing the termination rate of radicals while propagation continues.[1] This leads to auto-acceleration and potential thermal spikes.

Chemical Decomposition

If polymerization is suppressed (or after polymerization), the octyl chain and aromatic core eventually degrade.

-

Degradation Onset (T_onset): Typically >300°C (based on poly(4-alkylstyrene) data).

-

Mechanism: Random chain scission of the alkyl tail and depolymerization of the backbone.

Mechanism Visualization

The following diagram illustrates the competing pathways of thermal initiation (instability) vs. inhibition.

Caption: Pathway of thermal instability showing the Mayo initiation mechanism and the interception of radicals by the TBC inhibitor.

Experimental Protocols

Protocol A: Determination of Safe Processing Window (DSC/TGA)

Objective: To empirically define the temperature at which your specific batch begins to polymerize or degrade.

Equipment:

Workflow:

-

Sample Prep: Load 5–10 mg of freshly purified (inhibitor-free) monomer into an aluminum pan. Seal hermetically (critical to prevent evaporation before reaction).

-

DSC Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen.

-

Observation: Look for a sharp exothermic peak starting around 100–120°C. This is the onset of thermal polymerization.

-

-

TGA Ramp: Heat from 25°C to 600°C at 10°C/min under Nitrogen.

-

Analysis: The "Safe Processing Window" is the range below the DSC exothermic onset.

Protocol B: Inhibitor Removal (Alumina Column)

Objective: To remove TBC prior to polymerization. TBC prevents storage instability but kills catalytic activity during synthesis.

Materials:

-

Basic Alumina (activated)

-

Glass column or syringe

-

Inert gas (Argon/Nitrogen)

Step-by-Step:

-

Pack Column: Pack a small glass column with basic alumina. Ensure it is dry.

-

Elution: Pour the 1-Octyl-4-vinylbenzene directly onto the column.

-

Gravity/Pressure: Allow monomer to pass through (use slight N2 pressure if viscous).

-

Collection: Collect the eluent in a clean, dry flask.

-

Validation: The monomer should be clear. If the alumina turns brownish/orange at the top, it confirms TBC removal (TBC forms colored complexes with alumina).

-

Immediate Use: Use immediately. Without TBC, the monomer is highly unstable at room temperature.

Storage & Handling Guidelines

To maintain the integrity of 1-Octyl-4-vinylbenzene, adhere to the following "Cold Chain" logic:

-

Temperature: Store strictly at 2–8°C (Refrigerator).

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the alkyl chain.

-

Light: Protect from light (amber vials) to prevent photo-initiated polymerization.

-

Thawing: Allow the container to reach room temperature before opening to prevent water condensation, which can interfere with sensitive polymerization catalysts (e.g., anionic or ATRP initiators).

References

-

ChemicalBook. (2023). 4-n-Octylstyrene Properties and Safety Data. Retrieved from

-

ChemScene. (n.d.). 1-Octyl-4-vinylbenzene Product Information. Retrieved from

-

National Institutes of Health (NIH). (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives. PMC8312211. Retrieved from

-

ResearchGate. (2016). Thermal Decomposition and Kinetic Study of Poly(Para-Substituted Styrene)s. Retrieved from

Sources

Methodological & Application

1-Octyl-4-vinylbenzene polymerization techniques

Application Note: Precision Polymerization of 1-Octyl-4-vinylbenzene ( -Octylstyrene)

Abstract

1-Octyl-4-vinylbenzene (also known as

Part 1: Monomer Purification (The Foundation)

Commercial 1-octyl-4-vinylbenzene typically contains 10–50 ppm of tert-butylcatechol (TBC) or similar radical inhibitors to prevent premature polymerization during storage. For "living" polymerization techniques (RAFT/ATRP), the removal of these inhibitors is non-negotiable to ensure predictable kinetics.